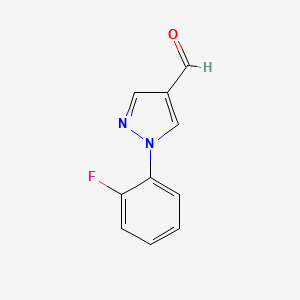

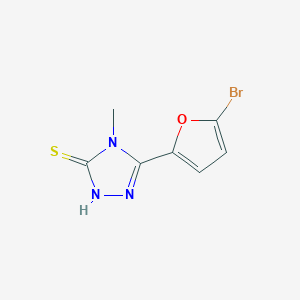

![molecular formula C7H9N3O2 B1292976 Ácido 5,6,7,8-tetrahidro[1,2,4]triazolo[4,3-a]piridina-6-carboxílico CAS No. 1035841-07-6](/img/structure/B1292976.png)

Ácido 5,6,7,8-tetrahidro[1,2,4]triazolo[4,3-a]piridina-6-carboxílico

Descripción general

Descripción

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (THTP-6-COOH) is an organic compound that has been studied for its various applications in scientific research. THTP-6-COOH is a derivative of pyridine, and is an aromatic heterocyclic compound. It has been studied for its potential to be used as a building block in organic synthesis, as well as its potential to be used in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Química Medicinal: Bloques de Construcción para el Desarrollo de Fármacos

Este compuesto sirve como un bloque de construcción crucial en la química medicinal. Es parte de una biblioteca de moléculas pequeñas enfocadas que proporciona una plataforma para crear colecciones de compuestos que contienen "andamios privilegiados" . Estos andamios son estructuras centrales identificadas para proporcionar ligandos potentes para numerosos receptores, ayudando en el descubrimiento de nuevos agonistas y antagonistas de receptores.

Síntesis de Agentes Terapéuticos

El marco de triazolopirazina de este compuesto se utiliza para sintetizar agentes terapéuticos. Los métodos desarrollados permiten un acceso rápido y multigramo a los derivados objetivo a partir de reactivos no costosos disponibles comercialmente . Esto facilita la creación de una biblioteca diversa de triazolopirazinas con varios sustituyentes, expandiendo el potencial para la síntesis orientada a la medicina.

Antagonistas del Receptor Neuroquinina-3 (NK-3)

Este compuesto es un precursor en la síntesis de nuevas N-acil-tetrahidro-triazolopirazinas quirales, que actúan como antagonistas selectivos del receptor NK-3 . Estos antagonistas son importantes por su posible uso en tratamientos terapéuticos de trastornos mediados por el receptor NK-3.

Investigación de Estructuras Privilegiadas

El compuesto es parte de la investigación de "estructuras privilegiadas" en la química medicinal. Estas estructuras son a menudo fragmentos estructurales recurrentes que han mostrado potencial para actuar como plataformas para una mayor derivatización para descubrir nuevos medicamentos .

Composiciones Farmacéuticas

También encuentra aplicación en la formulación de composiciones farmacéuticas. Los derivados del compuesto se pueden incorporar en composiciones que se dirigen a receptores específicos o vías biológicas, contribuyendo al desarrollo de nuevos medicamentos .

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the sources, it is noted that compounds with similar structures have been evaluated as γ-secretase modulators (GSMs) . GSMs are a class of drugs that modulate the activity of the γ-secretase enzyme, which is involved in the production of amyloid-β, a protein implicated in Alzheimer’s disease .

Direcciones Futuras

The development of the piperazine-fused triazoles, including 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, presents challenges and opportunities in medicinal chemistry . The potential of further synthetic application of these compounds for medicinally oriented synthesis has been shown . Future research may focus on further derivatization of these compounds to discover novel receptor agonists and antagonists .

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction. Additionally, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been shown to modulate the activity of certain receptors, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, the compound can upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, leading to programmed cell death in cancer cells . Furthermore, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding is often mediated by non-covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing tumor growth and enhancing immune responses . At higher doses, toxic effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is critical for its activity and function. The compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJLPEDJGWACIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=CN2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649181 | |

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035841-07-6 | |

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

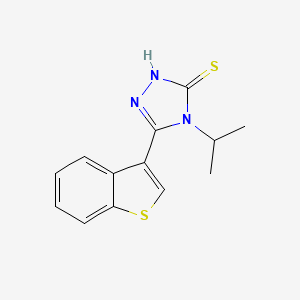

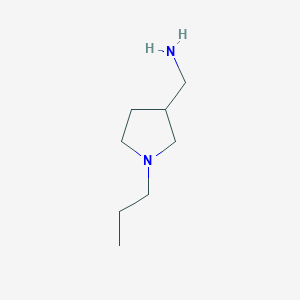

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)